N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(21-13-17-5-1-2-6-18(17)25-21)24-14-15-9-11-16(12-10-15)22-26-19-7-3-4-8-20(19)27-22/h1-8,13,15-16,25H,9-12,14H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIKMYYDZOFZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and indole intermediates. The benzimidazole can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The indole moiety can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for better control of reaction parameters and employing continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds related to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide exhibit notable anticancer properties. For instance, derivatives of benzimidazole, which share structural similarities with the compound , have demonstrated cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives showed IC50 values in the micromolar range against MCF cell lines, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1 | MCF | 25.72 ± 3.95 | |
| Compound 2 | U87 | 45.2 ± 13.0 | |
| Compound 3 | Murine Leukemia | 1.6 ± 0.9 |
Antibacterial Properties
The compound also demonstrates antibacterial activity against various strains of bacteria. A study reported that derivatives with similar structures exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 μg/mL to 500 μg/mL, showcasing their potential as antibacterial agents .
Table 2: Antibacterial Activity of Related Compounds
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can act as a ligand for metal ions, while the indole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Core Structural Analog: Benzimidazole-Indole Carboxamide Derivatives
Compound 23 () : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide
- Structure : Features a benzimidazole linked via a benzyl-methylene group to indole-2-carboxamide.
- Synthesis : Prepared in 54% yield via coupling of 1H-indole-2-carboxylic acid with a benzylamine intermediate .
- Key Differences : The benzyl linker (vs. cyclohexylmethyl in the target compound) reduces steric bulk and lipophilicity.
Compound 24 () : 5-Methyl derivative of Compound 23
Comparison with Target Compound :
- The cyclohexyl group in the target compound likely confers greater conformational rigidity and lipophilicity compared to the benzyl linker in Compound 23, which may influence binding affinity to hydrophobic enzyme pockets.
Cyclohexyl-Benzo[d]imidazole Derivatives
Compound 22 () : 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate
Comparison with Target Compound :
Aromatic Amide-Substituted Benzimidazoles ()
Compounds 11–15 :
- General Structure : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(substituted-phenyl)benzamides.
- Key Features :
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 11 | 2-Methoxyphenyl | 272.2–273.4 | Not reported |
| 14 | 2-Hydroxyphenyl | >300 | Not reported |
Comparison with Target Compound :
- However, the cyclohexyl-indole-carboxamide in the target may offer superior solubility compared to the rigid enone analogs.
Schiff Base Hybrids ()
Compounds 10–14 : (Z)-N-(cyclopenta-dienyl)-3-nitroaniline derivatives with thio-benzimidazole groups.
Comparison with Target Compound :
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and receptor modulation properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results in different areas:
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Viability Assays : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that it reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 25.72 μM, indicating significant antiproliferative activity .
- In Vivo Studies : Animal models treated with this compound displayed a notable suppression of tumor growth. The efficacy was assessed through tumor volume measurements, which indicated a significant reduction compared to control groups .
2. Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through various assays:
- Cytokine Inhibition : The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects .
- In Vivo Models : Inflammation-induced animal models showed that treatment with this compound resulted in reduced edema and inflammatory markers in tissues, supporting its use as an anti-inflammatory agent .
3. Receptor Modulation
This compound has also been studied for its interaction with various receptors:
- Dopamine Receptors : The compound has shown selective agonist activity towards D3 dopamine receptors, promoting β-arrestin translocation and G protein activation. This suggests its potential utility in treating dopamine-related disorders .
- Other Receptors : Its interaction with other receptor types, including serotonin and adrenergic receptors, indicates a broad pharmacological profile that may be beneficial for multiple therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Method | Findings |
|---|---|---|
| Morais et al., 2023 | In vitro assays | IC50 = 25.72 μM against MCF7 cells; significant apoptosis induction observed. |
| Acar Cevik et al., 2023 | In vivo tumor model | Tumor growth suppression noted; effective dosage led to reduced tumor volume by 50%. |
| Docking Study | Computational analysis | High binding affinity to D3 receptors; potential for CNS-targeted therapies identified. |
Q & A
Basic: What synthetic methodologies are recommended for preparing benzimidazole-containing compounds like N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide?
Answer:
The synthesis of benzimidazole derivatives typically involves multi-step protocols. For example:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with carbon disulfide in ethanol under basic conditions (e.g., KOH), yielding intermediates like 1H-benzo[d]imidazole-2-thiol .
- Step 2: Functionalization with hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aromatic aldehydes/ketones to form hydrazinecarboxamide derivatives .
- Step 3: Cyclohexane ring modifications, such as alkylation or amidation, to attach the indole-2-carboxamide moiety. CBr₄ has been reported as an efficient catalyst for one-pot amidation reactions in benzimidazole systems .
- Characterization: Use IR (S-H stretches at ~2634 cm⁻¹, C=O at ~1632 cm⁻¹), ¹H/¹³C-NMR (e.g., aromatic protons at δ7.2–7.7 ppm), and mass spectrometry (ESI-MS for molecular ion confirmation) .
Basic: How can researchers confirm the structural integrity of intermediates during synthesis?
Answer:
Critical techniques include:
- Elemental Analysis: Deviations ≤ ±0.4% from theoretical values validate purity .
- Chromatographic Methods: TLC monitoring (e.g., Rf value shifts from 0.42 to 0.68 after hydrazine addition) .
- Spectroscopy:
Advanced: How can structure-activity relationships (SAR) be analyzed for benzimidazole derivatives targeting biological activity?
Answer:
- Substituent Variation: Modify the cyclohexylmethyl or indole-carboxamide groups to assess impacts on bioactivity. For example:
- Biological Assays: Use laser-induced fluorescence (e.g., GFP expression in P. aeruginosa MH602 for quorum-sensing inhibition) or SRB cytotoxicity assays (optical density at 564 nm) .
- Data Interpretation: Compare IC₅₀ values across derivatives; e.g., compound 6p showed 68.23% inhibition at 250 µM in P. aeruginosa .
Advanced: What strategies resolve contradictions in biological activity data across similar derivatives?
Answer:
- Dose-Response Analysis: Test compounds at multiple concentrations (e.g., 62.5–250 µM) to identify non-linear effects .
- Cellular Uptake Studies: Use fluorescent analogs or radiolabeling to correlate intracellular concentration with activity .
- Computational Modeling: Perform molecular docking (e.g., Schrödinger Glide) to predict binding affinities to targets like LasR in P. aeruginosa . Discrepancies between in silico and experimental data may indicate off-target effects or solubility issues.
Advanced: How are cytotoxicity and selectivity evaluated for benzimidazole-based compounds?
Answer:
- In Vitro Models: Use HEK293 (human embryonic kidney) or HepG2 (liver carcinoma) cells for baseline toxicity screening .
- Assay Protocols:
- Sulforhodamine B (SRB) Assay: Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
- Selectivity Index (SI): Calculate as IC₅₀(normal cells)/IC₅₀(cancer cells). For example, compound 6p showed low cytotoxicity (IC₅₀ > 100 µM) in HEK293 cells, indicating favorable selectivity .
Advanced: What computational tools are used to predict the mechanism of action?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, docking 6p into the LasR binding pocket revealed hydrogen bonds with Ser35 and Tyr56 .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models: Apply CODESSA or Dragon descriptors to correlate molecular properties (e.g., logP, polar surface area) with activity .
Methodological: How to optimize reaction yields for copper-catalyzed coupling reactions in benzimidazole synthesis?
Answer:
- Catalyst Screening: Compare CuI, CuBr, or Cu(OAc)₂. For three-component couplings, CuI in DMSO at 60°C achieved 50–70% yields .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity vs. non-polar alternatives .
- Additives: Ammonium persulfate ((NH₄)₂S₂O₈) improves oxidative coupling efficiency by stabilizing radical intermediates .
Methodological: What experimental controls are critical in biological assays for benzimidazole derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
